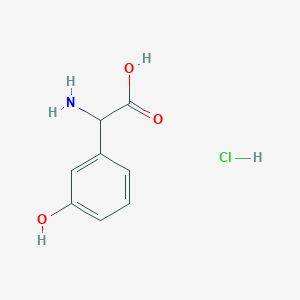![molecular formula C20H12ClN3O2S B2489638 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 1326857-79-7](/img/structure/B2489638.png)
3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is part of a broader class of molecules known for their varied applications in fields such as organic electronics, pharmaceuticals, and materials science. The thieno[3,2-d]pyrimidin core, in particular, is a crucial structural feature in many bioactive compounds and functional materials.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives often involves multi-step reactions, starting from simple precursors like thioureas, chloroacetonitriles, or amino thiophenes. For example, a microwave-assisted synthesis method has been developed for 2-aminothiophene-3-carboxylic acid derivatives, efficiently transforming them to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). This method highlights the efficiency and speed of modern synthetic techniques.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of the thieno[3,2-d]pyrimidin core in determining the electronic and optical properties of these molecules. Crystallography and NMR studies are commonly used for structure elucidation. For instance, the asymmetric unit of a structurally similar compound consists of crystallographically independent molecules, demonstrating the diversity of conformations possible within this chemical space (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
The chemical reactivity of thieno[3,2-d]pyrimidin derivatives often includes nucleophilic substitutions and electrophilic additions, given the electron-rich nature of the thiophene and pyrimidine rings. For example, the synthesis of 4-chlorothieno[3,2-d]pyrimidine outlines a strategy to obtain the chlorinated derivative, essential for further functionalization (Cai Dejiao, 2011).
Scientific Research Applications
Synthetic Pathways and Intermediate Applications
The synthesis of similar compounds, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, highlights the importance of such chemicals as intermediates in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These intermediates are crucial for developing potent antiviral drugs, demonstrating a direct impact on advancing treatments for viral infections Ju Xiu-lia, 2015.
Biological Activities
Research into thieno[2,3-d]pyrimidine derivatives reveals their potential as antimicrobial and anti-inflammatory agents. Modifications to the thieno[2,3-d]pyrimidine ring have been shown to enhance antibacterial, antifungal, and anti-inflammatory properties, indicating a versatile application in treating various infections and inflammatory conditions M. Tolba, A. El-Dean, Mostafa Ahmed, R. Hassanien, 2018.
Advanced Synthesis Techniques
The development of one-pot, multi-component synthesis techniques for thieno[2,3-d]pyrimidin-4-amines showcases the compound's role in streamlining synthetic procedures. These methods provide efficient routes to produce a variety of thienopyrimidine derivatives, underscoring the compound's utility in facilitating chemical synthesis and drug development M. Adib, Helia Janatian Ghazvini, Mehdi Soheilizad, S. Saeedi, M. Tajbakhsh, M. Amanlou, 2015.
Material Science Applications
In material science, derivatives of thienopyrimidin-1-acetic acids have been explored for their aldose reductase inhibitory activity, a crucial aspect in managing complications of diabetes. This research indicates the potential of thieno[3,2-d]pyrimidine derivatives in creating new therapeutic agents for diabetes management, highlighting the compound's relevance beyond its primary biological activities K. Ogawva, I. Yamawaki, Yi Matsusita, N. Nomura, P. Kador, J. Kinoshita, 1993.
properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10,17-18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZDJVRUKZQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)
![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)



![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

